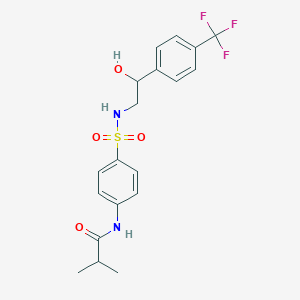
N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C19H21F3N2O4S and its molecular weight is 430.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Atmospheric Oxidation and Environmental Impact : A study by Jackson, Wallington, & Mabury (2013) investigated the atmospheric oxidation of polyfluorinated amides (PFAMs), a class of fluorinated compounds. They found that these compounds, including derivatives like N-ethylperfluorobutyramide (EtFBA), can contribute to the formation of perfluorocarboxylic acids (PFCAs) in the environment.
Membrane Technology and Water Treatment : Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers like 2,5-bis(4-amino-2-trifluoromethyl-phenoxy)benzenesulfonic acid (6FAPBS) for water treatment. Their research, published in the Journal of Membrane Science, highlighted the potential of these membranes in improving water flux and dye treatment.
Environmental Fate of PFAAs : A 2020 study by Zhang et al. focused on the biotransformation of perfluoroalkyl acid (PFAA) precursors, including substances similar to N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide. They reviewed various environmental systems and the biodegradation pathways of these compounds.
Air Concentrations and Partitioning of PFAS : A study by Shoeib et al. (2004) investigated the air concentrations and phase partitioning of perfluoroalkyl sulfonamides, which are structurally related to the compound . This research provided insights into the environmental behavior of these compounds.
Uptake and Biotransformation in Plants : Research by Zhao et al. (2018) studied the uptake, translocation, and metabolism of N-ethyl perfluorooctane sulfonamide (N-EtFOSA) in plants. This work is crucial for understanding how such compounds interact with and impact plant life.
Synthesis and Chemical Transformations : Itoh et al. (2002) explored the reactions of anilides, including those with structural similarities to N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide, providing insights into the chemical transformations of these compounds (The Journal of Organic Chemistry).
Synthesis of Sulfonamide-based Compounds : A study by Akbari et al. (2022) demonstrated the synthesis of novel sulfonamide compounds, expanding the chemical repertoire related to N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide.
Mecanismo De Acción
Target of Action
The compound, also known as N-[4-({2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide, is known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 . This enzyme plays a crucial role in the breakdown of extracellular matrix, which is important in processes such as cell migration, tissue remodeling, and cell signaling.
Propiedades
IUPAC Name |
N-[4-[[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-12(2)18(26)24-15-7-9-16(10-8-15)29(27,28)23-11-17(25)13-3-5-14(6-4-13)19(20,21)22/h3-10,12,17,23,25H,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYGUSSNXSSDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


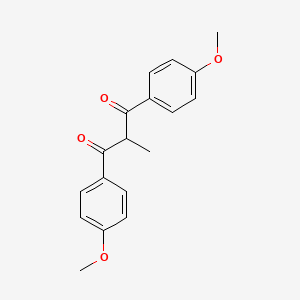
![(E)-3-(4-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2998178.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2998179.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2998181.png)
![2-Chloro-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]acetamide](/img/structure/B2998186.png)
![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B2998187.png)
amino}methyl)-N-methylpyridin-2-amine](/img/structure/B2998188.png)
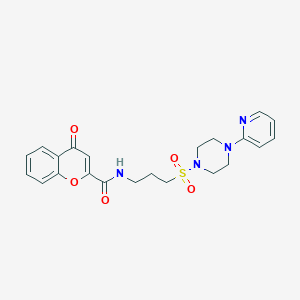
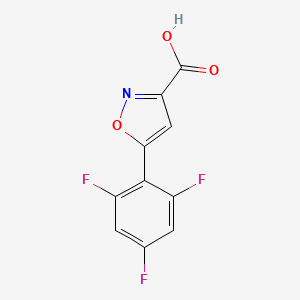
![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)
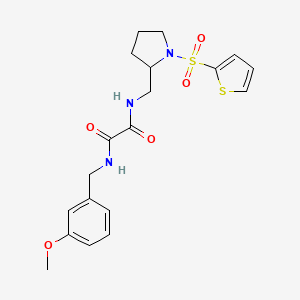
![N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2998195.png)